Odor Threshold and Sensory Impact: Pentyl Butyrate vs. Ethyl Butyrate and Butyl Butyrate
Pentyl butyrate exhibits an odor threshold of 59 μg/kg in a 46% ethanol/water solution, which is significantly higher than ethyl butyrate (1 μg/kg) and lower than butyl butyrate (100 μg/kg) [1]. This places pentyl butyrate in an intermediate sensory range: it is far less pungent and volatile than ethyl butyrate, providing a more balanced, substantive fruity note (described as fruity, apple, banana) compared to the sharp, highly diffusive 'sweet, fruity' top-note of ethyl butyrate or the 'rotten apple' descriptor of butyl butyrate [1]. This quantitative difference in perception threshold directly translates to its role as a middle-note modifier in flavor compositions, whereas ethyl butyrate is typically used as a high-impact top-note [1].
| Evidence Dimension | Odor Threshold (μg/kg in 46% ethanol/water) |
|---|---|
| Target Compound Data | 59 μg/kg |
| Comparator Or Baseline | Ethyl butyrate: 1 μg/kg; Butyl butyrate: 100 μg/kg |
| Quantified Difference | 59x higher than ethyl butyrate; 1.7x lower than butyl butyrate |
| Conditions | 46% ethanol/water solution, sensory panel evaluation [1] |
Why This Matters
For procurement, this data confirms that pentyl butyrate is not a direct substitute for ethyl butyrate; its higher threshold makes it ideal for building body and lasting fruity character in complex flavor profiles without the overpowering, fleeting impact of the ethyl ester.
- [1] Molecules. Table 7. Compounds: Odor Descriptor, Odor Threshold, Peel, Pulp. 2021; 26(3): 807. View Source
